molecular formula C9H13ClN4 B2829608 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2251054-27-8

3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No. B2829608
CAS RN: 2251054-27-8
M. Wt: 212.68
InChI Key: OXVCFOBYANAFTI-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are a class of organic compounds . They have been studied for their potential in inhibiting certain proteins like HSP90α and HSP90β .


Synthesis Analysis

There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis involves reactions such as condensation and Diels–Alder reaction .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using techniques like X-ray cocrystal structure analysis .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized through various chemical reactions . The reactions involve the formation of bonds between different atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific compound. For example, some compounds have been found to have high absorption, making them efficiently excitable molecules and attractive candidates for microscopy observation .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

One avenue of research involves the generation of structurally diverse compound libraries through various chemical reactions, including alkylation and ring closure, using related precursors. For instance, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has facilitated the synthesis of a wide array of compounds, including dithiocarbamates, thioethers, and various NH-azole derivatives, highlighting the versatility of such starting materials in creating chemically diverse libraries (Roman, 2013).

Catalytic Applications and Green Chemistry

The catalytic potential of materials derived from similar compounds is noteworthy. For example, magnetically separable graphene oxide anchored sulfonic acid nanoparticles have been prepared and employed as catalysts for the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation, using green solvents. This approach not only enhances the reaction efficiency but also aligns with the principles of green chemistry by allowing for the recyclability of the catalyst (Zhang et al., 2016).

Biological Activities and Molecular Docking

The exploration of biological activities and molecular docking studies based on novel fused pyrazolo[3,4-d]thiazole scaffolds derived from similar compounds has provided insights into their potential as antimicrobial, antioxidant, and anticancer agents. These studies utilize eco-friendly techniques and microwave irradiation for compound synthesis, with some compounds exhibiting promising in vitro antimicrobial potentialities and antioxidant activities. Molecular docking studies suggest that these compounds may act as inhibitors for specific proteins, indicating their potential utility in anticancer therapy (Rizk et al., 2020).

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their potential uses. For example, they could be studied for their potential in treating various diseases .

properties

IUPAC Name

3-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8;/h3-5H,10H2,1-2H3,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZSIICVRAALLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=NC2=NN1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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